2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

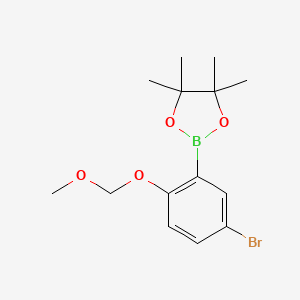

2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a bromine atom at the 5-position and a methoxymethoxy (MOM) protecting group at the 2-position of the phenyl ring. This compound belongs to a class of arylboronates widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks . The MOM group enhances solubility and stability during synthesis, while the bromine substituent serves as a reactive site for further functionalization.

Properties

Molecular Formula |

C14H20BBrO4 |

|---|---|

Molecular Weight |

343.02 g/mol |

IUPAC Name |

2-[5-bromo-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-7-12(11)18-9-17-5/h6-8H,9H2,1-5H3 |

InChI Key |

WQUQFJJWSOORFC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of this compound generally involves the formation of a boronic ester from a brominated aromatic precursor bearing a methoxymethoxy (MOM) protecting group. The most common synthetic pathway is the Miyaura borylation reaction, which couples an aryl bromide with a diboron reagent under palladium catalysis.

- Starting material: 5-bromo-2-(methoxymethoxy)phenyl bromide or its boronic acid derivative.

- Reagents: bis(pinacolato)diboron (B₂pin₂) or pinacolborane.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium acetate (KOAc) or similar bases.

- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

- Conditions: Inert atmosphere (argon or nitrogen), temperature range 80–100°C, reaction time typically 12–24 hours.

This reaction affords the pinacol boronate ester with the MOM group intact, which enhances solubility and stability during synthesis and subsequent reactions.

Industrial Scale Preparation

Industrial synthesis mirrors the laboratory-scale Miyaura borylation but incorporates process optimizations for yield, purity, and scalability:

- Use of continuous flow reactors or automated batch reactors to improve reproducibility.

- Stringent control of moisture and oxygen to prevent boronate hydrolysis.

- Purification steps including aqueous workup with ammonium chloride and sodium bicarbonate washes, followed by solvent evaporation to isolate the solid product.

An example industrial procedure involves stirring the brominated aromatic compound with isopropylmagnesium chloride in freshly distilled THF, followed by the addition of the boronic acid pinacol ester solution, with reaction completion monitored by thin-layer chromatography (TLC). The product is isolated after quenching and washing steps, yielding approximately 1.8 kg from a 50 L autoclave setup, demonstrating scalability.

Reaction Optimization and Analytical Validation

Optimization focuses on:

- Minimizing debromination side reactions by adjusting catalyst loading and reaction temperature.

- Maintaining inert atmosphere to prevent oxidation.

- Selecting solvents that balance solubility and reaction kinetics.

Analytical techniques for confirming product identity and purity include:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR and ¹³C NMR | Structural confirmation | Signals for MOM group (δ ~3.3–3.5 ppm), pinacol methyl groups (δ ~1.3 ppm) |

| ¹¹B NMR | Boronate ester verification | Signal near δ ~30 ppm confirming boron environment |

| High-resolution MS (HRMS) | Molecular weight and isotopic pattern | Molecular ion peak [M+H]⁺ with bromine isotopic signature |

| TLC | Reaction monitoring | Disappearance of starting material spots |

These confirm the successful synthesis of the boronic ester with intact MOM protection.

Analysis of Preparation Methods and Research Outcomes

Comparative Reaction Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Same catalysts with optimized loading |

| Base | KOAc, K₂CO₃ | KOAc or similar bases |

| Solvent | THF, 1,4-dioxane | Freshly distilled THF |

| Temperature | 80–100°C | Controlled 25–80°C depending on step |

| Atmosphere | Argon or nitrogen | Inert atmosphere with moisture control |

| Reaction time | 12–24 hours | 12 hours or continuous flow optimized |

| Purification | Extraction, washing, evaporation | Automated washing and crystallization |

| Yield | Typically high (>80%) | High yield with reproducibility |

Research Findings on Reaction Efficiency

- The presence of the MOM protecting group stabilizes the phenolic moiety, preventing side reactions during borylation.

- Bromine at the 5-position facilitates selective borylation on the aromatic ring, enhancing coupling efficiency in downstream Suzuki reactions.

- Reaction monitoring by TLC and NMR ensures minimal debromination and high selectivity.

- Industrial scale-up benefits from continuous flow techniques, improving safety and consistency.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Starting material preparation | 5-bromo-2-(methoxymethoxy)phenyl bromide synthesis or procurement | High purity required | MOM group introduced via standard protecting group chemistry |

| Miyaura borylation | Coupling with bis(pinacolato)diboron under Pd catalysis | Pd(dppf)Cl₂, KOAc, THF, 80–100°C | Formation of boronate ester with high selectivity |

| Reaction monitoring | TLC and NMR analysis | Regular intervals | Ensures reaction completeness and purity |

| Workup and purification | Quenching with ammonium chloride, washing, solvent removal | Aqueous washes, evaporation | Isolates pure solid product |

| Industrial scale considerations | Continuous flow reactors, moisture control | Automated systems | Enhances yield and reproducibility |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used under mild conditions.

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.

Protodeboronation: The corresponding hydrocarbon.

Scientific Research Applications

2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

Mechanism of Action

The primary mechanism of action for 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium catalyst, enabling the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Reactivity and Stability

- Halogen Substituents : Bromine at the 5-position (as in the target compound) offers superior reactivity in cross-couplings compared to chlorine (e.g., ’s chloro analogue) due to its lower bond dissociation energy .

- Protective Groups : The methoxymethoxy (MOM) group in the target compound provides enhanced steric protection and solubility over simple methoxy groups (e.g., ’s methoxy derivative). However, MOM groups may require acidic or reductive conditions for deprotection, as seen in hydrogenation reactions ().

Biological Activity

The compound 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings and data.

- Molecular Formula : C14H20BBrO4

- Molecular Weight : 328.12 g/mol

- CAS Number : 2246824-97-3

Biological Activity Overview

Dioxaborolanes have been studied for various biological activities, including:

- Anticancer Activity : Some derivatives exhibit potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Certain compounds in this class have shown effectiveness against bacterial and fungal strains.

- Enzyme Inhibition : They may act as inhibitors for specific enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- A study demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.5 | Apoptosis induction |

| HeLa | 10.2 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various pathogens:

- The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound:

- It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition constant (Ki) was determined to be 12 µM .

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to control groups.

-

Antimicrobial Efficacy Study :

- A series of tests were conducted to evaluate the effectiveness against common bacterial strains. The results indicated that the compound not only inhibited growth but also affected biofilm formation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a brominated aromatic precursor reacts with bis(pinacolato)diboron (B₂pin₂) or pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). For example, analogous compounds like 2-fluoro-4-methoxy-5-boronates are synthesized using Suzuki-Miyaura coupling precursors .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) must be tailored to minimize debromination side reactions. THF or dioxane at 80–100°C under inert atmosphere is recommended .

Q. How can the purity and structural integrity of this boronic ester be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the presence of the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH₂O) and the tetramethyl dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups). NMR (δ ~30 ppm) confirms boronate ester formation .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/APCI) identifies the molecular ion peak ([M+H]) with expected isotopic patterns for bromine .

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling Reactions : It serves as a boronic ester partner in Suzuki-Miyaura couplings to construct biaryl systems. For example, analogous fluorinated boronic esters are used in synthesizing pharmaceuticals and agrochemicals .

- Protecting Group Strategy : The methoxymethoxy (MOM) group protects phenolic hydroxyls during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH) .

Advanced Research Questions

Q. How does steric hindrance from the methoxymethoxy group influence cross-coupling efficiency?

- Mechanistic Insight : The MOM group introduces steric bulk near the boron center, potentially slowing transmetallation steps in Suzuki reactions. Computational studies (DFT) on similar systems show that bulky substituents increase activation energy for Pd–B bond formation .

- Experimental Mitigation : Use electron-deficient aryl halides (e.g., nitro-substituted partners) and elevated temperatures (100–120°C) to enhance reactivity. Catalyst systems like Pd-PEPPSI-IPentCl improve turnover in sterically hindered systems .

Q. How can conflicting NMR data for boronic ester stability be resolved?

- Case Study : Contradictory NMR signals (e.g., δ 28–32 ppm vs. δ 25 ppm) may arise from hydrolysis or ligand exchange. Stability tests under varying humidity (0–50% RH) and solvent systems (e.g., wet vs. dry THF) are critical. For example, pinacol boronic esters hydrolyze faster in protic solvents, forming boronic acids .

- Recommendation : Store the compound under argon with molecular sieves and monitor hydrolysis via NMR over time .

Q. What strategies exist for functionalizing the bromine substituent while preserving the boronic ester?

- Selective Reactions :

- Buchwald-Hartwig Amination : Replace Br with amines (e.g., morpholine) using Pd/Xantphos catalysts. Ensure the boronic ester is stable under basic conditions .

- Sonogashira Coupling : Convert Br to alkynes using CuI/Pd(PPh₃)₂Cl₂. Pre-activate the boronic ester with trifluoroborate salts to prevent deborylation .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of this compound?

- Common Issues :

- Incomplete Borylation : Confirm stoichiometry (1:1.2 aryl halide:B₂pin₂) and catalyst activity (freshly prepared Pd sources).

- Byproduct Formation : Monitor for proto-debromination (e.g., via GC-MS) and adjust base strength (e.g., switch KOAc to K₂CO₃) .

Q. What computational tools predict reactivity trends for this boronic ester?

- Software : Gaussian or ORCA for DFT calculations to model transition states in cross-coupling reactions. Focus on Pd–B bond dissociation energies and steric maps (e.g., using SambVca) .

- Case Example : For 2-fluoro-4-methoxy derivatives, electron-withdrawing groups (e.g., Br, MOM) reduce electron density at boron, slowing transmetallation but improving oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.